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The accurate prediction of mineral formation is a cornerstone of geochemical modeling, with
significant implications for geological CO2 sequestration. Dawsonite [NaAICO3(OH)2], a
sodium aluminum hydroxy carbonate, has been frequently identified in modeling studies as a
key mineral for trapping CO2 in deep saline aquifers. However, a notable discrepancy exists
between these theoretical predictions and experimental observations, where dawsonite
formation is often inhibited or absent. This guide provides a comparative analysis of
geochemical modeling predictions versus experimental outcomes for dawsonite formation,
supported by detailed experimental protocols and quantitative data.

Data Presentation: A Comparative Look at
Dawsonite Properties and Formation

Geochemical models rely on accurate thermodynamic data to predict mineral stability and
formation pathways. The validation of these models, therefore, begins with a comparison of the
foundational data derived from different methodologies and the outcomes of precipitation
experiments under various conditions.

Table 1: Thermodynamic Properties of Synthetic Dawsonite at 25 °C (298.15 K)
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Calorimetric Determination  Solubility Measurements

Property o
(Ferrante et al., 1976) (Bénézeth et al., 2007)
) Consistent with Ferrante et al.
Enthalpy of Formation (AHf°) -469.4 + 0.7 kcal/mol
(1976)
Gibbs Free Energy of Derived from enthalpy and Consistent with Ferrante et al.
Formation (AGf®) entropy measurements (1976)
Consistent with Ferrante et al.
Standard Entropy (S°) 31.55 £ 0.3 cal/deg-mol

(1976)

The thermodynamic data for dawsonite, primarily established through calorimetric studies by
Ferrante et al., have been foundational for geochemical databases.[1][2][3] Subsequent
solubility studies by Bénézeth et al. have reevaluated these properties and found them to be
consistent within experimental uncertainties, lending confidence to the core data used in
modeling.[4]

Table 2: Comparison of Geochemical Model Predictions vs. Experimental Outcomes for
Dawsonite Formation
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Scenario

Geochemical
Model Prediction

Experimental
Observation

Key Influencing
Factor

CO2 Injection into

Sandstone Aquifers

Dawsonite
precipitates as a
stable carbonate
phase, trapping
significant amounts of
CO02.[5]

Dawsonite formation
is rarely observed in
laboratory
experiments
simulating these
conditions.[6][7]

The presence of co-
existing elements,
particularly
magnesium, and the
completeness of the
thermodynamic
database used in the
model.[6][7]

Alkaline Conditions

with Co-existing Mg2+

Dawsonite formation
is predicted if sources
of Na, Al, and CO3

are available.

The presence of
magnesium (Mg2+)
strongly inhibits
dawsonite formation.
Instead, magnesium-
bearing minerals like
hydrotalcite and/or
manasseite precipitate
by consuming the

available aluminum.[6]

The thermodynamic
databases used in
many models do not
include competing
Mg-Al phases like
hydrotalcite, leading to
an overestimation of

dawsonite stability.[6]

Alkaline Conditions

(Mg-poor)

Dawsonite formation

is predicted.

Dawsonite can be
successfully
synthesized under
alkaline, magnesium-
poor conditions,
confirming its
formation potential in
specific geochemical

environments.[5][6]

The absence of
competing cations that
can sequester
aluminum in more

stable mineral phases.

[6]

The primary takeaway from these comparisons is that while geochemical models can

accurately predict dawsonite formation in idealized, simple systems, their predictive power

diminishes in more complex, geologically realistic scenarios. The discrepancy often arises from

incomplete thermodynamic databases that may not account for all potential competing mineral

phases.[6][7]
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Experimental Protocols

The validation of geochemical models is fundamentally reliant on robust experimental data.
Below are detailed methodologies for the synthesis of dawsonite and the measurement of its
solubility, based on protocols described in the literature.

Protocol 1: Hydrothermal Synthesis of Dawsonite

This protocol is adapted from procedures used to synthesize pure dawsonite for experimental
studies.[5][6]

. Reagent Preparation:

Prepare a 1 M aluminum chloride (AICI3) solution.
Prepare a 3 M sodium hydroxide (NaOH) solution.
Prepare a 1 M sodium bicarbonate (NaHCO3) solution.

. Synthesis Procedure:

In a Teflon-lined autoclave vessel (e.g., 80 cm3 capacity), prepare an aluminum hydroxide
[AI(OH)3] colloidal suspension by mixing 5 mL of 1 M AICI3 solution with 5 mL of 3 M NaOH
solution. This provides the aluminum source.

To this colloidal suspension, add 40 mL of 1 M NaHCO3 solution. This ensures a sufficient
excess of sodium and carbonate, which is crucial for the formation of a single dawsonite
phase.[6] The resulting molar ratio of NaHCO3 to Al will be approximately 8.

Seal the autoclave vessel.

Place the sealed vessel in a heating apparatus and maintain a temperature of 175 °C for a
specified reaction time (e.g., 24-72 hours) to ensure complete reaction.

After the reaction period, quench the vessel in cold water to stop the reaction.

Filter the resulting solid product, wash it multiple times with deionized water to remove any
unreacted soluble species, and dry it in an oven at a low temperature (e.g., 60 °C).

. Characterization:

The synthesized solid should be characterized using techniques such as X-ray Diffraction
(XRD) to confirm the crystalline structure is that of dawsonite and to check for the presence
of any other mineral phases.
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Protocol 2: Dawsonite Solubility Measurement

This protocol is based on the methodology for determining the thermodynamic properties of
dawsonite from under- and oversaturation experiments.[4]

1. Experimental Setup:

o Use a batch reactor system, typically made of an inert material like Teflon-lined Hastelloy, to
prevent contamination.

o Prepare a background electrolyte solution of known ionic strength, such as 1.0 mol/kg—
NacCl, to maintain constant activity coefficients.

o The experiments should be conducted across a range of temperatures relevant to geological
sequestration (e.g., 50-200 °C).

2. Undersaturation Experiments:

e Add a known mass of synthesized, pure dawsonite to the NaCl solution in the reactor.

¢ Heat the reactor to the target temperature and allow the system to equilibrate.

o Periodically sample the aqueous phase, filtering it to remove any solid particles.

¢ Analyze the concentration of dissolved species (e.g., Na*, Al3*, and total carbonate) in the
filtrate using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry
(ICP-OES) and Total Inorganic Carbon (TIC) analysis.

o Equilibrium is considered reached when the concentrations of the dissolved species remain
constant over time.

3. Oversaturation Experiments:

e Prepare a supersaturated solution with respect to dawsonite by adding soluble salts (e.g.,
NaHCO3 and a soluble aluminum salt) to the NaCl background solution at concentrations
calculated to exceed the expected solubility of dawsonite.

» Heat the reactor to the target temperature. Dawsonite will precipitate from the solution.

» Monitor the decrease in the concentration of aqueous species over time until a steady state
is achieved, indicating equilibrium.

4. Data Analysis:

o From the equilibrium concentrations of the dissolved species, calculate the solubility product
(Qs) for the dawsonite dissolution reaction at the experimental temperature and ionic
strength.
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» Extrapolate the solubility products to infinite dilution to determine the thermodynamic
solubility constants (Ksp).

Mandatory Visualization: Workflows and Logical
Relationships

Visualizing the experimental and logical frameworks helps in understanding the complexities of

validating dawsonite formation.
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Caption: Experimental workflow for the hydrothermal synthesis of dawsonite.
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Geochemical Model Experimental System
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Caption: Logical diagram of the model-experiment discrepancy for dawsonite.
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Caption: Simplified reaction pathway for dawsonite formation in aquifers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Validating Dawsonite Formation: A Comparative Guide
to Geochemical Modeling and Experimental Realities]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1143670#validation-of-dawsonite-
formation-through-geochemical-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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